5-Chloro-3-cyclopropoxy-2-(methylthio)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-cyclopropoxy-2-(methylsulfanyl)pyridine is an organic compound with the molecular formula C9H10ClNOS and a molecular weight of 215.70 g/mol This compound is characterized by the presence of a pyridine ring substituted with a chlorine atom, a cyclopropoxy group, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-cyclopropoxy-2-(methylsulfanyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2-pyridinol with cyclopropyl bromide in the presence of a base such as potassium carbonate to form the cyclopropoxy derivative. This intermediate is then treated with methylsulfanyl chloride under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The reactions are carried out in reactors with controlled temperature and pressure to ensure high yield and purity of the product. The use of efficient catalysts and optimized reaction parameters is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-cyclopropoxy-2-(methylsulfanyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alkoxides, palladium catalysts for cross-coupling reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-3-cyclopropoxy-2-(methylsulfanyl)pyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.
Industry: Utilized in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 5-chloro-3-cyclopropoxy-2-(methylsulfanyl)pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the chlorine, cyclopropoxy, and methylsulfanyl groups contributes to its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-pyridinol: A precursor in the synthesis of 5-chloro-3-cyclopropoxy-2-(methylsulfanyl)pyridine.
3-Cyclopropoxy-2-(methylsulfanyl)pyridine: Lacks the chlorine substitution.
5-Chloro-3-cyclopropoxy-2-pyridinol: Contains a hydroxyl group instead of the methylsulfanyl group.
Uniqueness
5-Chloro-3-cyclopropoxy-2-(methylsulfanyl)pyridine is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of the cyclopropoxy and methylsulfanyl groups enhances its potential as a versatile intermediate in organic synthesis and its applicability in various scientific fields .
Properties
Molecular Formula |
C9H10ClNOS |
---|---|
Molecular Weight |
215.70 g/mol |
IUPAC Name |
5-chloro-3-cyclopropyloxy-2-methylsulfanylpyridine |
InChI |
InChI=1S/C9H10ClNOS/c1-13-9-8(12-7-2-3-7)4-6(10)5-11-9/h4-5,7H,2-3H2,1H3 |
InChI Key |
RBLDKJKGBRYICL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=N1)Cl)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.